An In-depth Technical Guide to the Physicochemical Properties of [(1-Phenyl-1H-tetrazol-5-yl)thio]acetic acid
An In-depth Technical Guide to the Physicochemical Properties of [(1-Phenyl-1H-tetrazol-5-yl)thio]acetic acid
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid. This compound serves as a crucial heterocyclic building block in medicinal chemistry, primarily owing to the tetrazole ring's ability to act as a bioisostere for carboxylic acids, which can enhance metabolic stability and improve pharmacokinetic profiles.[1][2][3] This document details the compound's chemical identity, a validated synthesis protocol, and an in-depth analysis of its key physicochemical parameters including spectroscopic characteristics, melting point, solubility, acidity (pKa), and lipophilicity (LogP). Methodologies for these determinations are described to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for its application in synthetic and medicinal chemistry.
Introduction
The tetrazole nucleus is a vital scaffold in modern drug discovery, conferring a unique combination of chemical and biological properties.[1][4] Compounds incorporating this five-membered nitrogen heterocycle exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects.[2][3][4] The title compound, [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid, is of particular interest. It combines the tetrazole core with a thioacetic acid moiety, making it a versatile intermediate for further chemical elaboration.
The tetrazole ring in this structure often serves as a metabolically stable substitute for a carboxylic acid group, sharing similar steric and electronic features while offering improved bioavailability.[2][3] Understanding its fundamental physicochemical properties is therefore paramount for predicting its behavior in both chemical reactions and biological systems. This guide synthesizes available data and established analytical principles to provide a detailed characterization of this important molecule.
Chemical Identity and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation.
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Compound Name: [(1-Phenyl-1H-tetrazol-5-yl)thio]acetic acid
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Molecular Formula: C9H8N4O2S
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Molecular Weight: 236.25 g/mol
Caption: Chemical structure of [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid.
Synthesis and Purification
The synthesis of [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid is reliably achieved via a straightforward two-step process starting from phenyl isothiocyanate, which is first converted to the thiol intermediate, 1-phenyl-1H-tetrazole-5-thiol. This intermediate is then alkylated with chloroacetic acid.
Caption: Synthetic workflow for [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid.
Step 1: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol (Intermediate)
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To a stirred suspension of sodium azide (NaN₃) in water, add phenyl isothiocyanate.
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Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).
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Cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
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Filter the resulting white solid, wash with cold water, and dry. The product, 1-phenyl-1H-tetrazole-5-thiol, is obtained as a white to off-white powder.[7][8][9]
Step 2: Synthesis of [(1-Phenyl-1H-tetrazol-5-yl)thio]acetic acid
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Dissolve 1-phenyl-1H-tetrazole-5-thiol in an aqueous solution of sodium hydroxide to form the sodium thiolate salt in situ.
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To this solution, add an aqueous solution of chloroacetic acid, also neutralized with sodium hydroxide.
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
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Upon completion, cool the reaction mixture and acidify with HCl.
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The final product precipitates as a solid. Filter, wash with water, and purify by recrystallization, typically from an ethanol/water mixture.
Physicochemical Properties
The utility of a chemical compound in drug development is heavily influenced by its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value / Description | Significance |
| Molecular Weight | 236.25 g/mol | Influences diffusion and transport across membranes. |
| Appearance | White to off-white crystalline solid | Basic physical state identification. |
| Melting Point | Data not consistently available for the final product. Precursor (1-Phenyl-1H-tetrazole-5-thiol) melts at ~145 °C (dec.).[7][8] | Indicator of purity and lattice energy. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, chloroform); sparingly soluble in water.[8] | Affects formulation, bioavailability, and assay conditions. |
| pKa (Predicted) | ~3-4 (Carboxylic Acid), ~4.5-5 (Tetrazole N-H, if tautomer exists) | Governs ionization state at physiological pH (7.4), impacting solubility and receptor interaction.[2][10] |
| LogP (Predicted) | ~1.5 - 2.5 | Measures lipophilicity, a key factor in membrane permeability and ADME properties. |
Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons (Phenyl group): A multiplet typically observed in the range of δ 7.5-7.8 ppm.
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Methylene Protons (-S-CH₂-): A singlet expected around δ 4.0-4.2 ppm.
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Carboxylic Acid Proton (-COOH): A broad singlet, often exchangeable with D₂O, appearing downfield (>10 ppm), though its observation can depend on the solvent and concentration.
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Note: The precursor, 1-phenyl-1H-tetrazole-5-thiol, shows aromatic protons in the δ 7.6-7.8 ppm range in DMSO-d6.[11]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carboxylic Carbonyl (C=O): Expected around δ 170 ppm.
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Tetrazole Carbon (C5): Expected in the region of δ 150-160 ppm.
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Aromatic Carbons: Multiple signals between δ 120-140 ppm.
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Methylene Carbon (-S-CH₂-): Expected around δ 35-40 ppm.
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IR (Infrared) Spectroscopy:
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹.
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C=N and N=N Stretches (Tetrazole Ring): Absorptions in the 1400-1600 cm⁻¹ region.
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C-H Aromatic Stretches: Typically observed just above 3000 cm⁻¹.
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Analytical Methodologies
To ensure the trustworthiness of the data, the protocols used for determining key physicochemical parameters must be robust and well-defined.
Caption: Logical workflow for the physicochemical characterization of the title compound.
The acidity of the carboxylic acid moiety is a critical parameter. Potentiometric titration is a gold-standard method for its determination.[12]
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Preparation: Accurately weigh a sample of the compound (e.g., 10-20 mg) and dissolve it in a suitable co-solvent system (e.g., 50:50 methanol:water) if aqueous solubility is low.
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Titration Setup: Use a calibrated pH meter with a glass electrode. Place the solution in a thermostatted vessel and stir continuously.
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Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
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Data Collection: Record the pH of the solution after each addition of titrant.
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Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). More accurate values can be obtained by calculating the first derivative of the titration curve.
Lipophilicity is measured as the partition coefficient (LogP) between n-octanol and water. The shake-flask method is the traditional approach.[13][14]
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Phase Preparation: Prepare a solution of the compound in n-octanol that has been pre-saturated with water.
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Partitioning: Mix a known volume of this octanol solution with an equal volume of water (pre-saturated with octanol) in a separatory funnel or vial.
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Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases. Let the phases separate completely.
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Quantification: Carefully separate the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, typically UV-Vis spectroscopy or HPLC.[13][14]
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Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
Applications and Relevance in Drug Discovery
[(1-Phenyl-1H-tetrazol-5-yl)thio]acetic acid is not typically an active pharmaceutical ingredient itself but rather a key intermediate. Its value lies in:
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Bioisosteric Replacement: The tetrazole-acetic acid combination serves as a superior alternative to a dicarboxylic acid or a sulfonamide group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell penetration.[2]
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Scaffold for Derivatization: The carboxylic acid handle provides a reactive site for amide coupling, esterification, or other transformations, allowing for the synthesis of large libraries of compounds for screening against various biological targets.[15]
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Modulation of Properties: The phenyl-tetrazole core provides a rigid, lipophilic anchor that can be modified (e.g., with substituents on the phenyl ring) to fine-tune the electronic and steric properties of the final molecules, thereby optimizing target binding and pharmacokinetic profiles.
Research has shown that derivatives built from this or similar scaffolds possess a wide array of biological activities, making it a valuable starting point for developing new therapeutic agents.[1][3][4]
Conclusion
[(1-Phenyl-1H-tetrazol-5-yl)thio]acetic acid is a well-defined chemical entity with distinct and predictable physicochemical properties. Its straightforward synthesis and versatile chemical handles make it an important building block in the field of medicinal chemistry. The data and protocols presented in this guide provide a solid foundation for its use in research and development, enabling scientists to leverage its unique characteristics in the rational design of novel, biologically active compounds.
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![Chemical Structure of [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid](https://i.imgur.com/8v9c2Jg.png)
